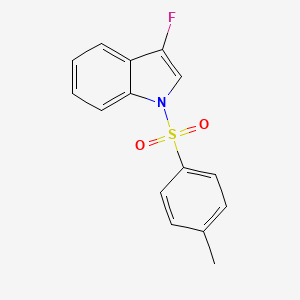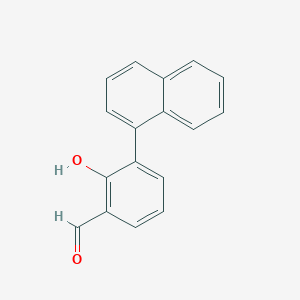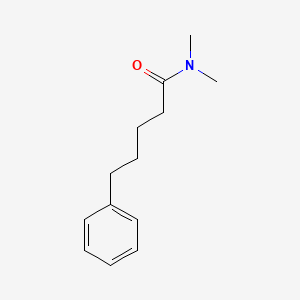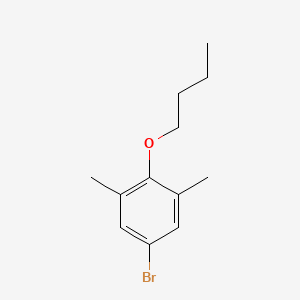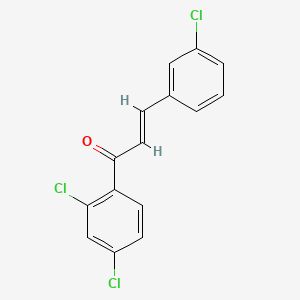
4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole; 90%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, or DCDFBD, is a halogenated aromatic compound with a wide variety of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 105°C and a melting point of -45°C. DCDFBD has a molecular formula of C7H4Cl2F2O2 and a molecular weight of 214.05 g/mol. This compound is used in a variety of scientific research applications due to its unique properties and chemical structure.
科学研究应用
DCDFBD is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. DCDFBD is also used as a solvent in the extraction of natural products and in the purification of organic compounds. Additionally, it is used in the synthesis of fluorescent dyes and in the analysis of biological samples.
作用机制
The mechanism of action of DCDFBD is not fully understood. It is believed that the compound acts as a Lewis acid, which means that it can stabilize and coordinate electron pairs. This ability allows DCDFBD to interact with other molecules and catalyze reactions. Additionally, DCDFBD has been found to form complexes with transition metals, which can facilitate the transfer of electrons.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCDFBD are not well understood. The compound is known to be toxic in high concentrations, and it can cause irritation to the skin and eyes. Additionally, DCDFBD has been found to be a mutagen, meaning that it can cause mutations in cells. However, the effects of DCDFBD on the human body are not fully understood.
实验室实验的优点和局限性
DCDFBD has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, DCDFBD can be used in a variety of reactions, and it is chemically stable. However, DCDFBD is toxic in high concentrations, and it can cause irritation to the skin and eyes. Additionally, it is a mutagen, and its effects on the human body are not fully understood.
未来方向
There are a variety of potential future directions for the use of DCDFBD in scientific research. One potential direction is the development of new reaction pathways for the synthesis of compounds and polymers. Additionally, DCDFBD could be used to develop new fluorescent dyes for the analysis of biological samples. Furthermore, it could be used to improve the extraction of natural products and the purification of organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of DCDFBD.
合成方法
DCDFBD can be synthesized through a variety of methods. One method involves the reaction of 4-chloro-2,2-difluoro-1,3-benzodioxole with dichloromethane in the presence of a base. The reaction is carried out at room temperature and yields DCDFBD in high yields. Another method involves the reaction of 4-chloro-2,2-difluoro-1,3-benzodioxole with dichloromethane in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature and yields DCDFBD in high yields.
属性
IUPAC Name |
4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBLQDLYDRZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)
